Cholestanol acetate
Description
Contextualization of Sterols and Steryl Esters in Biological Systems
Sterols are vital lipids found in most eukaryotic organisms, playing essential roles as structural components of cell membranes and as precursors for critical molecules like steroid hormones and vitamins. nih.gov In animals, cholesterol is the most prominent sterol, while plants synthesize a complex mixture known as phytosterols, and fungi produce ergosterol. nih.govfrontiersin.org Sterols are crucial for modulating the fluidity, rigidity, and permeability of cellular membranes. abcam.com
Beyond their free form, sterols can be conjugated, commonly as steryl esters (SEs), which are formed by the esterification of the sterol's hydroxyl group at the C-3 position with a fatty acid. frontiersin.orgontosight.ai These esters are a major storage and transport form of sterols. chemodex.com In various organisms, from bacteria to plants and animals, SEs are sequestered in intracellular lipid droplets. nih.govfrontiersin.org This storage function acts as a buffer, helping to maintain the appropriate levels of free sterols within cell membranes, which is critical for cellular homeostasis. frontiersin.org The SE pool can be mobilized to supply free sterols during periods of rapid cell growth and membrane synthesis or for recycling sterols and fatty acids from degrading membranes during processes like senescence. frontiersin.orgfrontiersin.org
Overview of Cholestanol (B8816890) Acetate's Position in Sterol Metabolism Pathways
Cholestanol acetate (B1210297) is the acetate ester of cholestanol. Cholestanol, a saturated sterol, is a reduction product of cholesterol. drugfuture.com Therefore, the metabolic positioning of cholestanol acetate is intrinsically linked to the biosynthesis and catabolism of cholesterol.
The synthesis of cholesterol is a complex process involving over 30 enzymatic reactions, starting from the two-carbon precursor, acetate. allen.inelifesciences.org These reactions can be broadly grouped into four stages: the synthesis of mevalonate (B85504) from acetate, the conversion of mevalonate into activated isoprene (B109036) units, the polymerization of these units to form the linear 30-carbon squalene (B77637), and the cyclization of squalene to lanosterol, which is then converted to cholesterol. allen.inelifesciences.org The initial steps, converting acetyl-CoA to mevalonate, are a critical control point in this pathway. abcam.comallen.in
From lanosterol, two main pathways lead to cholesterol: the Bloch pathway and the Kandutsch-Russell pathway. abcam.comelifesciences.orgnih.gov The Bloch pathway involves intermediates with an unsaturated side chain, such as desmosterol (B1670304). elifesciences.orgnih.gov In contrast, the Kandutsch-Russell pathway features the early reduction of the side chain's double bond, proceeding through saturated intermediates. elifesciences.orgnih.gov The formation of cholestanol occurs via the reduction of cholesterol. This saturated sterol is found in various biological contexts, including human feces and gallstones. drugfuture.com
This compound is then formed through the esterification of cholestanol. This reaction is catalyzed by sterol acyltransferases, which attach an acyl group (in this case, from acetate) to the sterol. frontiersin.orgfrontiersin.org While cholesteryl esters are extensively studied as the main storage form of cholesterol, this compound serves primarily in research as a reference standard and internal standard for the analytical quantification of cholesterol and its metabolites using techniques like gas chromatography (GC) and mass spectrometry (MS). lookchem.comcaymanchem.com Its stable, saturated structure makes it a reliable marker in complex biological samples. lookchem.com
Historical Development of Research Methodologies in Sterol Chemistry and Biology
The study of sterols has evolved dramatically with advancements in chemical and analytical technologies. Early research in the late 19th and early 20th centuries relied on classical organic chemistry methods such as measuring melting points, optical rotation, and color reactions to identify and survey natural sterols. acs.org The isolation of cholesterol from human gallstones dates back over 230 years. nih.gov A significant breakthrough came with the use of isotopic labeling. Experiments using deuterium- and carbon-14-labeled acetate in the 1940s were pivotal in demonstrating that all carbon atoms in the complex cholesterol molecule are derived from this simple two-carbon precursor. acs.orgcambridge.orgnobelprize.org
The mid-20th century saw a shift towards biomimetic chemistry, tracer studies, and enzymology. nih.govacs.org However, a major challenge was that natural sterols often exist as complex mixtures of similar compounds, which hindered purification and structural analysis. nih.gov The development of gas chromatography (GC) revolutionized sterol research by providing a powerful method for separating and quantifying individual sterols from these mixtures. nih.gov
Further advancements, including high-performance liquid chromatography (HPLC), allowed for the isolation of minute quantities of steroidal compounds in pure form. nih.govttu.edu The latter half of the 20th century brought the advent of high-field nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction methods. nih.govacs.org These powerful techniques enabled the detailed determination of the complex three-dimensional structures and stereochemistry of sterols and their derivatives. nih.govnih.gov Complete 1H and 13C NMR signal assignments have been established for cholestanol and its acetate derivative, allowing for precise structural confirmation. nih.gov Electron-impact mass spectroscopy (EI-MS) has also been crucial for studying fragmentation patterns, which helps in identifying and classifying sterols based on their functional groups and structure. nih.govacs.org These modern analytical methods are indispensable for current research, allowing scientists to study sterol metabolism and function with high precision. ttu.edu
Current Research Trends and Foundational Questions Regarding this compound
Current research involving this compound is primarily focused on its application as an analytical tool and its association with the pathobiology of certain metabolic disorders. As a stable, saturated derivative of a key biological sterol, this compound is widely used as an internal standard in analytical chemistry. lookchem.comcaymanchem.com Its use in gas chromatography (GC) and mass spectrometry (MS) helps ensure accurate and reliable quantification of cholesterol and related compounds in biological samples by accounting for variations during sample preparation and analysis. lookchem.com
A significant area of interest is the study of cholestanol itself. Elevated levels of cholestanol are a hallmark of Cerebrotendinous Xanthomatosis (CTX), a rare genetic disorder. Recent studies have explored the pathological roles of cholestanol, showing it can activate cellular stress pathways and induce the aggregation and spreading of proteins like α-synuclein, which is implicated in Parkinson's disease. nih.gov This suggests a potential link between abnormal saturated sterol metabolism and neurodegenerative conditions. nih.gov
Foundational questions regarding this compound and its parent compound remain. While the major biosynthetic pathways of sterols are well-outlined, the specific regulatory mechanisms and physiological significance of minor pathways, such as the one leading to cholestanol, are less understood. Research continues to investigate the substrate specificity of the enzymes involved in sterol reduction and esterification. nobelprize.org Understanding why and how cells produce and esterify cholestanol, and whether this compound has any specific biological function beyond being a derivative of a metabolic byproduct, are key questions driving ongoing inquiry in sterol biology.
Data Tables
Table 1: Physical and Chemical Properties of this compound and Related Compounds
This table provides a summary of key physical and chemical properties for this compound and its structurally related sterols, cholesterol and cholestanol.
| Property | This compound | Cholestanol | Cholesterol |
| IUPAC Name | (3β,5α)-Cholestan-3-yl acetate | (3β,5α)-Cholestan-3-ol | (3β)-Cholest-5-en-3-ol |
| Molecular Formula | C₂₉H₅₀O₂ drugfuture.comnist.gov | C₂₇H₄₈O drugfuture.com | C₂₇H₄₆O |
| Molecular Weight | 430.71 g/mol drugfuture.com | 388.67 g/mol drugfuture.com | 428.7 g/mol chemodex.com |
| CAS Number | 1255-66-9 (for 3β,5α isomer) | 80-97-7 drugfuture.com | 57-88-5 |
| Melting Point | 111 °C drugfuture.com | 141.5-142 °C drugfuture.com | 148-150 °C |
| Appearance | Prisms or crystalline powder drugfuture.comscbt.com | Scales drugfuture.com | White crystalline powder |
Data sourced from referenced materials.
Structure
2D Structure
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLIUSDPFOUISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization of Cholestanol Acetate
Methodologies for De Novo Chemical Synthesis of Cholestanol (B8816890) Acetate (B1210297)
The total synthesis of complex molecules like cholestanol is a landmark achievement in organic chemistry, showcasing the power of synthetic strategies to construct intricate molecular architectures from simple precursors. wikipedia.org The de novo synthesis of cholestanol, and by extension its acetate, involves the meticulous assembly of its tetracyclic steroid nucleus and the subsequent introduction of its characteristic side chain.
Strategic Approaches to Carbon Skeleton Construction
The construction of the cholestanol carbon skeleton has been a subject of extensive research, with several strategic approaches developed over the years. These strategies often involve a stepwise annulation of the A, B, C, and D rings of the steroid nucleus.
One of the pioneering total syntheses of a sterol was accomplished by Robinson and Woodward. wikipedia.org These syntheses are often categorized by the order in which the rings are constructed. For example, an "AB→ABC→ABCD" approach starts with a pre-formed AB ring system, onto which the C and then the D rings are built. libretexts.org Conversely, a "C→CD→BCD→ABCD" approach, as seen in Woodward's synthesis of cholesterol, begins with the C ring and sequentially adds the others. libretexts.org
Key reactions in building the steroid framework include the Diels-Alder reaction, which has been used to form the six-membered A, B, or C rings of the steroid skeleton. thieme-connect.com Other powerful reactions for carbon-carbon bond formation, such as metallacycle-mediated annulative cross-couplings, have also been employed in modern steroid synthesis. nih.gov These methods allow for the convergent assembly of different fragments of the steroid skeleton. jst.go.jp
Once the core tetracyclic structure is established, the side chain is typically introduced. In Woodward's synthesis of cholesterol, for instance, the side chain was added at a late stage through a reaction with isohexylmagnesium bromide. wikipedia.org Subsequent chemical modifications, including hydrogenation, lead to the formation of the cholestanol skeleton. wikipedia.org
Reaction Conditions Optimization for Esterification
The final step in the de novo synthesis of cholestanol acetate is the esterification of the 3β-hydroxyl group of cholestanol. This is typically achieved through acetylation. The optimization of this reaction is crucial for achieving a high yield of the desired product.
Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. The reaction is often catalyzed by an acid or a base. For instance, cholesterol can be dissolved in glacial acetic acid and treated with acetic anhydride. rsc.org The reaction can be heated to increase the rate of esterification. rsc.org
The choice of solvent, temperature, and catalyst can significantly influence the reaction's efficiency and selectivity. For example, the acetylation of cholesterol with acetic anhydride can be carried out by refluxing the mixture for an hour. youtube.com
| Parameter | Condition | Rationale |
| Acetylating Agent | Acetic Anhydride | Readily available and effective for acetylating alcohols. rsc.org |
| Solvent | Glacial Acetic Acid | Dissolves the sterol and participates in the reaction. rsc.org |
| Temperature | Heating (e.g., boiling water bath) | Increases the reaction rate to ensure completion. rsc.org |
| Catalyst | (Self-catalyzed by acetic acid) | The acidic environment promotes the esterification. rsc.org |
Purification and Isolation Techniques in Total Synthesis
Following the esterification reaction, the crude product is a mixture containing this compound, unreacted cholestanol, and other reagents. Purification is essential to isolate the pure this compound.
A common and effective method for separating this compound from the more polar unreacted cholestanol is column chromatography on silica (B1680970) gel. rsc.org The less polar this compound elutes first, while the more polar cholestanol is retained more strongly on the silica gel. rsc.org The separation can be monitored using thin-layer chromatography (TLC) . rsc.org
Other purification steps may include:
Extraction: The reaction mixture is typically extracted with an organic solvent like methylene (B1212753) chloride to separate the product from aqueous-soluble impurities. rsc.org
Washing: The organic extract is washed with water and a mild base (e.g., sodium hydroxide (B78521) solution) to remove excess acid and anhydride. rsc.org
Drying: The organic layer is dried over an anhydrous salt like sodium sulfate (B86663) to remove any residual water. rsc.org
Evaporation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. rsc.org
Recrystallization: The purified this compound can be further purified by recrystallization from a suitable solvent, such as anhydrous alcohol, to obtain a crystalline solid with a sharp melting point. nih.gov
Semisynthesis of this compound from Natural Sterol Precursors
A more common and practical approach to obtaining this compound is through the semisynthesis from readily available natural sterols, primarily cholesterol. This route is significantly more efficient than de novo synthesis.
Conversion of Cholesterol and its Derivatives to Cholestanol
The key transformation in the semisynthesis of cholestanol is the reduction of the C5-C6 double bond of cholesterol. This is typically achieved through catalytic hydrogenation.
Catalytic Hydrogenation: This process involves reacting cholesterol with hydrogen gas in the presence of a metal catalyst. orgsyn.org
Catalysts: Platinum-based catalysts, such as platinum oxide (Adams' catalyst), have been traditionally used. orgsyn.org Palladium on carbon is also a highly effective catalyst for this transformation and can be superior to platinum in some cases, leading to cleaner reactions and easier product isolation. tandfonline.com Raney nickel is another viable catalyst. google.com
Solvents: The reaction is commonly carried out in solvents like glacial acetic acid, ethanol, or ethyl acetate. orgsyn.orgtandfonline.com
Conditions: The hydrogenation can be performed at room temperature or elevated temperatures (e.g., 65–75 °C) and at atmospheric or slightly elevated pressures. orgsyn.orgtandfonline.com
During hydrogenation in acetic acid, some of the cholestanol formed may be acetylated to this compound. orgsyn.org
| Catalyst | Solvent | Temperature | Pressure | Product |
| Platinum Oxide | Glacial Acetic Acid | 65–75 °C | Slight Positive | Partially acetylated cholestanol orgsyn.org |
| Palladium on Carbon | Ethanol | Room Temperature | Atmospheric | 5α-cholestanol tandfonline.com |
| Raney Nickel | Low-carbon alcohol | 30–85 °C | Not specified | β-cholestanol google.com |
It's noteworthy that microorganisms in certain environments can also convert cholesterol to cholestanol. core.ac.uk
Esterification of Cholestanol with Acetylating Agents
Once cholestanol is obtained, it is esterified to this compound using acetylating agents. The methods are similar to those described in the de novo synthesis section.
The most common method involves reacting cholestanol with an excess of an acetylating agent such as acetic anhydride or acetyl chloride . rsc.orgmdpi.com The reaction can be performed in a solvent like dichloromethane (B109758) and may be facilitated by a base such as triethylamine (B128534) to neutralize the acidic byproduct. mdpi.com
The reaction of cholesterol with acetic anhydride is a well-established procedure and can be adapted for cholestanol. youtube.com The esterification of sterols is a fundamental reaction in organic chemistry, often used to protect the hydroxyl group or to modify the compound's physical and biological properties. rsc.org The resulting this compound is less polar than cholestanol. rsc.org
Regioselective and Stereoselective Considerations in Semisynthesis
The semisynthesis of this compound typically originates from cholesterol, an abundant and readily available sterol. A primary challenge in this process is the stereoselective reduction of the C5-C6 double bond of cholesterol to yield the desired 5α-cholestanol (cholestanol), which possesses a trans-fused A/B ring system.
Catalytic hydrogenation is the most prevalent method for this transformation. libretexts.org The stereochemical outcome is highly dependent on the catalyst and reaction conditions. numberanalytics.com Hydrogenation of cholesterol using a platinum catalyst, such as platinum(IV) oxide (PtO₂), in an acidic solvent like acetic acid, preferentially produces 5α-cholestanol. cdnsciencepub.com The stereoselectivity arises from the steric hindrance presented by the angular methyl group at C10 (C19) on the β-face of the steroid. This forces the hydrogen to add from the more accessible α-face, leading to the syn-addition of two hydrogen atoms and the formation of the thermodynamically stable trans-fused ring system. libretexts.orgopenstax.org
Conversely, achieving the 5β-isomer (coprostanol), which has a cis-fused A/B ring system, is more complex. Hydrogenation under neutral conditions often results in a mixture of epimers, with the 5α-isomer predominating. Synthesizing the 5β-isomer in higher yields may require a multi-step approach, such as the hydrogenation of cholestenone (cholesterol with the 3β-hydroxyl oxidized to a ketone) in an acidic medium, followed by the reduction of the 3-keto group. cdnsciencepub.com
The final step, acetylation of the 3β-hydroxyl group of cholestanol, is a regioselective esterification. This is commonly accomplished by reacting cholestanol with acetic anhydride in the presence of a base like pyridine. The 3β-hydroxyl group is sterically more accessible than other potential hydroxyl groups, ensuring high regioselectivity. This reaction proceeds with retention of the stereochemistry at the C3 position. mdpi.com
| Starting Material | Catalyst | Solvent/Conditions | Major Product | Stereochemistry of A/B Ring Fusion |
|---|---|---|---|---|
| Cholesterol | PtO₂ (Adams' catalyst) | Acidic (e.g., Acetic Acid) | 5α-Cholestanol | Trans |
| Cholesterol | Pd/C | Neutral (e.g., Ethanol) | Mixture of 5α- and 5β-isomers (5α major) | Trans and Cis |
| Cholestenone | Platinum Catalyst | Acidic | 5β-Cholestan-3-one | Cis |
Synthesis of this compound Analogues and Derivatives for Mechanistic Probes
This compound and its derivatives are invaluable tools for investigating lipid-protein interactions, membrane dynamics, and the metabolic pathways of sterols. rsc.orgmdpi.com The synthesis of analogues with specific structural modifications allows researchers to probe these biological systems with high precision.
The design of this compound analogues is tailored to the specific scientific question. Common strategies include:
Isotopic Labeling : The incorporation of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), at specific positions allows for the tracing of metabolic fates and quantification by mass spectrometry (MS) or analysis by nuclear magnetic resonance (NMR) spectroscopy. caymanchem.comnih.gov For example, labeled cholestanol can be used to study its conversion pathways in vivo. nih.gov
Reporter Groups : Attaching fluorescent tags (e.g., NBD, BODIPY) or spin labels provides a means to visualize the sterol's subcellular localization and dynamics using fluorescence microscopy or electron paramagnetic resonance (EPR) spectroscopy. biorxiv.orgacs.orgplos.org The challenge lies in introducing the reporter group without significantly altering the molecule's physicochemical properties and biological behavior. acs.org
Side-Chain and Ring System Modifications : Altering the sterol side chain or introducing functional groups, unsaturation, or even cyclopropane (B1198618) rings into the steroid nucleus can probe the structural requirements for enzyme binding or membrane interactions. rsc.orgmdpi.com These modifications can help map the active sites of sterol-processing enzymes or define the nature of lipid packing in membranes. rsc.org For instance, alkynyl-functionalized sterols have been developed as bioorthogonal probes to identify cholesterol-interacting proteins. rsc.org
The synthesis of these specialized probes often requires multi-step, strategic chemical modifications starting from cholesterol or other related sterols. mdpi.com For example, creating a fluorescently labeled analogue might involve protecting the 3β-hydroxyl group, functionalizing a different position on the sterol to attach the fluorescent dye, and then deprotecting and acetylating the C3-hydroxyl. acs.orgnih.gov
Synthesizing isotopically labeled this compound might involve the catalytic hydrogenation of cholesterol using deuterium gas or the reduction of a ketone precursor with a deuterated hydride reagent like sodium borodeuteride. mpi-cbg.de Other modifications, such as fluorination, can be achieved using specialized reagents like sulfur tetrafluoride on ketone precursors. rsc.org The synthesis of complex analogues often involves a combination of protection, oxidation, reduction, and substitution reactions to achieve the desired structure with precise stereochemical control. mpi-cbg.de
| Derivative Type | Structural Modification | Application | Reference |
|---|---|---|---|
| Isotopically Labeled | Deuterium or ¹³C incorporation | Tracing metabolic pathways via MS and NMR | caymanchem.comnih.gov |
| Fluorescent | Attachment of a fluorophore (e.g., BODIPY) | Live-cell imaging of sterol trafficking | biorxiv.orgacs.org |
| Bioorthogonal | Incorporation of an alkyne or azide (B81097) group | Identifying interacting proteins via click chemistry | rsc.org |
| Ring-Modified | Introduction of cyclopropane or fluoro groups | Probing enzyme active sites and mechanisms | rsc.org |
After synthesis, the purification and structural confirmation of novel this compound derivatives are paramount. Isolation is typically performed using chromatographic techniques, such as column chromatography on silica gel or high-performance liquid chromatography (HPLC), to separate the desired product from byproducts and unreacted starting materials. researchgate.netrsc.org
The unambiguous characterization of the purified derivative's structure and stereochemistry is achieved through a combination of modern spectroscopic methods: researchgate.netrsc.org
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and confirm the elemental composition of the newly synthesized compound. caymanchem.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to verify the presence of key functional groups. For this compound derivatives, characteristic absorption bands include a strong carbonyl (C=O) stretch for the acetate ester group, typically found around 1735 cm⁻¹. nih.gov
Advanced Analytical Methodologies for Cholestanol Acetate Quantification and Characterization in Biological Matrices
Chromatographic Separation Techniques for Sterol Esters
Chromatography is the cornerstone of sterol ester analysis, enabling the separation of these compounds from complex mixtures prior to detection and quantification. The choice of chromatographic technique depends on the specific requirements of the analysis, including sample complexity, required sensitivity, and the physicochemical properties of the sterols of interest.
Gas Chromatography (GC) Coupled with Detection Systems
Gas chromatography is a powerful and widely used technique for the analysis of sterols and their esters due to its high resolving power and sensitivity. mdpi.comresearchgate.net For analysis, sterols must be sufficiently volatile and thermally stable. While free sterols often require derivatization to increase their volatility and reduce adsorption on the column, cholestanol (B8816890) acetate (B1210297) is an acetylated form, which can be analyzed directly, although further derivatization to trimethylsilyl (B98337) (TMS) ethers is also common to improve chromatographic behavior. springernature.comcsic.es
The typical setup involves a high-temperature capillary column, often with a non-polar stationary phase like those crosslinked with 5% phenyl methylpolysiloxane (e.g., HP-5MS). frontiersin.org Helium is commonly used as the carrier gas. mdpi.comfrontiersin.org Following separation on the column, the analytes pass to a detector. A Flame Ionization Detector (FID) is a common choice for quantification due to its robustness and linear response over a wide concentration range for carbon-containing compounds.
Key Research Findings:
GC methods rely on the thermal stability and volatility of the analyte. Cholestanol acetate, as an ester, is generally more volatile than its free sterol counterpart, cholestanol.
The separation is based on the boiling points and interactions of the analytes with the stationary phase. The retention time of this compound would be distinct from other sterols like cholesterol or campesterol.
Derivatization into trimethylsilyl (TMS) ethers is a standard procedure for sterol analysis by GC, as it enhances thermal stability and chromatographic performance. nih.gov
Table 1: Typical GC Parameters for Sterol Ester Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Capillary, 30m x 0.25mm, 0.25µm film (e.g., HP-5MS) frontiersin.org | Provides high-resolution separation of complex sterol mixtures. |
| Carrier Gas | Helium or Hydrogen frontiersin.org | Transports the sample through the column. |
| Injector Temp. | 250-300°C frontiersin.org | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 60°C to 320°C) frontiersin.org | Separates compounds based on their boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides quantitative data based on the combustion of organic compounds. |
High-Performance Liquid Chromatography (HPLC) for Sterol Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly advantageous as it operates at lower temperatures, preventing the degradation of thermally sensitive compounds. potravinarstvo.com This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For sterol esters like this compound, reversed-phase HPLC is the most common approach. researchgate.netnih.gov
In a typical reversed-phase setup, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, often a mixture of solvents like acetonitrile, methanol (B129727), and water. researchgate.netanimbiosci.org this compound, being a relatively non-polar molecule, would be strongly retained on the column and eluted by the organic mobile phase. Detection is often achieved using a UV detector, although sterols have a weak chromophore, limiting sensitivity. animbiosci.org More advanced detectors like Charged Aerosol Detectors (CAD) or mass spectrometers are increasingly preferred.
Key Research Findings:
HPLC avoids the high temperatures of GC, which is beneficial for preventing potential degradation of sterol esters. potravinarstvo.com
Reversed-phase HPLC with C8 or C18 columns effectively separates sterols and their esters based on hydrophobicity. researchgate.netresearchgate.net
Mobile phase composition is a critical factor affecting resolution; mixtures of acetonitrile, methanol, and isopropanol (B130326) are commonly optimized for sterol separation. animbiosci.org
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. nih.gov
SFC is particularly well-suited for the analysis of lipids, including sterol esters. chromatographyonline.com The separation is typically performed on packed columns, similar to HPLC, and the elution strength of the mobile phase is modified by adding a polar organic solvent (modifier) like methanol and by controlling pressure and temperature. nih.govnih.gov This technique can separate lipids based on their class, meaning that sterol esters like this compound can be separated from other lipid classes such as triglycerides or free fatty acids. chromatographyonline.com SFC is often coupled to mass spectrometry for sensitive and specific detection.
Key Research Findings:
SFC provides rapid, high-efficiency separations of lipid classes, making it suitable for high-throughput analysis. chromatographyonline.comupce.cz
The technique is considered "greener" than HPLC due to the significant reduction in the use of organic solvents. mdpi.com
SFC can separate lipids based on their class, which simplifies quantification as all compounds within a class elute in a single peak. chromatographyonline.com
Mass Spectrometry (MS) for Qualitative and Quantitative Analysis
Mass spectrometry is an indispensable tool for the analysis of this compound, providing unparalleled sensitivity and structural information. When coupled with a chromatographic inlet, it allows for the confident identification and precise quantification of the target analyte in complex biological samples. rsc.orgwikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling
GC-MS combines the powerful separation of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov It is the gold standard for sterol profiling. mdpi.comspringernature.com After separation on the GC column, the eluting compounds enter the ion source of the mass spectrometer, where they are ionized, typically by Electron Ionization (EI).
EI generates characteristic fragmentation patterns that act as a molecular fingerprint, allowing for the unambiguous identification of this compound by comparing its mass spectrum to library spectra or a known standard. mdpi.com For quantification, Selected Ion Monitoring (SIM) is often used, where the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, dramatically increasing sensitivity and selectivity. mdpi.com
Key Research Findings:
GC-MS provides detailed structural information from the mass spectra, which is crucial for distinguishing between isomeric sterols. nih.gov
The use of silylation reagents like BSTFA is common to derivatize sterols before GC-MS analysis, yielding stable TMS-ether derivatives with predictable fragmentation. frontiersin.org
GC-MS analysis of sterols often involves saponification of the sample to hydrolyze esters to their parent sterols, followed by derivatization. To analyze this compound directly, this step would be omitted. frontiersin.orgjsbms.jp
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Separation Principle | Key Advantages | Key Limitations |
|---|---|---|---|
| GC-FID | Volatility/Boiling Point | High resolution, robust, quantitative. | Requires volatile/thermally stable compounds; potential for thermal degradation. animbiosci.org |
| HPLC-UV/CAD | Polarity/Hydrophobicity | Room temperature analysis, versatile. potravinarstvo.com | Lower resolution than GC; UV detection lacks sensitivity for sterols. animbiosci.org |
| SFC-MS | Polarity/Class | Fast, high efficiency, reduced organic solvent use. mdpi.comchromatographyonline.com | Requires specialized instrumentation. |
| GC-MS | Volatility + Mass-to-charge | High resolution, definitive identification, high sensitivity (SIM). mdpi.com | Requires derivatization for many sterols; thermal degradation risk. springernature.com |
| LC-MS | Polarity + Mass-to-charge | Analyzes intact, non-volatile compounds; high sensitivity. nih.govbiorxiv.org | Potential for ion suppression from matrix effects. biorxiv.org |
Tandem Mass Spectrometry (MS/MS) Approaches for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of sterol acetates, providing detailed information beyond just the molecular weight. In MS/MS, a precursor ion corresponding to the molecule of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. mun.ca This fragmentation pattern serves as a molecular fingerprint, allowing for confident identification and structural characterization.
For cholesteryl esters, which share structural similarities with this compound, analysis by electrospray ionization (ESI)-MS/MS typically involves the formation of an ammonium (B1175870) adduct [M+NH4]+ in the positive ion mode. nih.gov Upon fragmentation, these adducts readily lose the acetate group and generate a characteristic fragment ion at a mass-to-charge ratio (m/z) of 369. nih.govbiorxiv.org This ion corresponds to the dehydrated cholesterol core and is a signature marker for the presence of a cholesterol-like sterol backbone. biorxiv.org This process allows for the specific detection of sterol esters and their differentiation from free sterols.
Electron impact (EI) ionization, often used with gas chromatography (GC), also produces specific fragmentation patterns for sterol acetates. Common fragmentation mechanisms include the loss of the alkyl side chain and portions of the D-ring, yielding ions that are characteristic of the core sterol structure. nih.gov
Advanced MS/MS techniques, such as multi-stage fragmentation (MSn), can provide even deeper structural insights. mun.ca In an ion trap mass spectrometer, the primary fragment ion (e.g., the sterol cation) can be isolated and subjected to further fragmentation (MS3). mun.ca This secondary fragmentation can help distinguish between structural isomers, which may otherwise be indistinguishable by a single stage of mass spectrometry. mun.cathermofisher.com Techniques like ozone-induced dissociation (OzID) and ultraviolet photodissociation (UVPD) are also being explored to pinpoint the exact location of double bonds in unsaturated sterol esters, further enhancing the level of structural detail that can be obtained. thermofisher.com
Non-Chromatographic Methods for Sterol Acetate Research (e.g., Enzymatic Assays in a research context)
While chromatographic methods coupled with mass spectrometry are dominant in sterol research, non-chromatographic methods, particularly enzymatic assays, can be employed in certain research contexts for high-throughput screening or total sterol quantification. nih.govmdpi.com These assays are typically designed for total cholesterol but their principles are applicable to other sterols. fujifilm.commdpi.com
The enzymatic determination of total sterol esters like this compound generally involves a two-step reaction. oup.com
Hydrolysis: The enzyme cholesterol esterase is used to hydrolyze the acetate ester bond, liberating free cholestanol. mdpi.comoup.com
Oxidation: The resulting free cholestanol is then oxidized by a second enzyme, cholesterol oxidase. This reaction produces cholest-4-en-3-one and hydrogen peroxide (H₂O₂). mdpi.combioassaysys.com
The quantity of sterol is determined by measuring the amount of H₂O₂ produced. oup.com This is typically done through a peroxidase-catalyzed reaction that couples the H₂O₂ with a chromogenic substrate to produce a colored product, which is measured spectrophotometrically (colorimetric assay). oup.com Alternatively, a fluorometric probe can be used for more sensitive detection. nih.gov While these assays lack the specificity and detailed structural information of MS-based methods, they are simple, rapid, and can be readily automated for screening large numbers of samples. nih.govbioassaysys.com
Biosynthesis and Endogenous Biotransformation of Cholestanol Acetate in Non Human Biological Systems
De Novo Biosynthesis of Cholestanol (B8816890) from Acetate (B1210297) Precursors
The synthesis of cholestanol, a saturated sterol, originates from the same fundamental building block as cholesterol: acetate. This process, known as de novo synthesis, involves a complex series of enzymatic reactions that transform simple two-carbon acetate units into the complex multi-ring structure of the sterol. wikipedia.org
Initial Stages of Acetate Condensation and Mevalonate (B85504) Pathway in Sterol Synthesis
The journey from acetate to sterols begins with the mevalonate pathway, a highly conserved metabolic cascade. pnas.org The initial steps involve the condensation of three molecules of acetyl-CoA. mdpi.com First, two molecules of acetyl-CoA combine to form acetoacetyl-CoA. This is followed by the condensation with a third acetyl-CoA molecule to produce β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). libretexts.org
Following the formation of mevalonate, a series of phosphorylation and decarboxylation reactions lead to the formation of isopentenyl pyrophosphate (IPP), a five-carbon isoprenoid unit. mdpi.com Six of these IPP units are then sequentially condensed to form the 30-carbon hydrocarbon, squalene (B77637). annualreviews.org Squalene then undergoes cyclization to form lanosterol, the first sterol intermediate, which serves as a precursor for both cholesterol and cholestanol.
Enzymatic Reduction of Cholesterol Precursors to Saturated Sterols
The conversion of cholesterol precursors to the saturated sterol cholestanol involves the reduction of the double bond at the C5-C6 position of the sterol ring. In some non-human biological systems, such as the bacterium Treponema hyodysenteriae, a direct reduction of cholesterol to cholestanol has been observed. asm.org In other systems, such as in the plant Arabidopsis thaliana, the conversion of cholesterol to cholestanol is a key step in the biosynthesis of certain brassinosteroids. nih.gov This conversion is catalyzed by specific enzymes that facilitate the saturation of the sterol ring. For instance, in Arabidopsis, the DET2 enzyme is involved in the reduction of cholesterol to cholestanol. nih.gov
Another pathway for cholestanol formation involves the intermediate 7α-hydroxy-4-cholesten-3-one. Studies in mice with a disrupted sterol 27-hydroxylase gene (Cyp27a1−/−) have shown that elevated plasma levels of 7α-hydroxy-4-cholesten-3-one are associated with increased levels of cholestanol in the brain and plasma. nih.gov This suggests that under certain metabolic conditions, this intermediate can serve as a significant precursor for cholestanol synthesis. nih.gov
Regulation of Cholestanol Biosynthetic Flux
This regulation occurs at the transcriptional level through the action of Sterol Regulatory Element-Binding Proteins (SREBPs). sigmaaldrich.comreactome.org SREBPs are transcription factors that, in response to low cellular sterol levels, move to the nucleus and activate the genes responsible for encoding the enzymes of the cholesterol biosynthetic pathway, including HMGR. sigmaaldrich.comreactome.org Conversely, when sterol levels are high, the processing and activation of SREBPs are inhibited, leading to a downregulation of sterol synthesis. libretexts.org
Furthermore, post-transcriptional mechanisms, including the regulation by microRNAs, also play a role in fine-tuning the expression of enzymes involved in cholesterol and lipid metabolism, thereby influencing the biosynthetic flux towards cholestanol. nih.gov
Enzymatic Esterification of Cholestanol to Cholestanol Acetate
Once cholestanol is synthesized, it can undergo esterification, a process where a fatty acid is attached to the hydroxyl group at the C3 position of the sterol ring. The formation of this compound involves the transfer of an acetyl group, typically from acetyl-CoA.
Identification and Characterization of Acyltransferases Involved
The enzymes responsible for the esterification of sterols are known as acyl-CoA:cholesterol acyltransferases (ACATs) or sterol O-acyltransferases (SOATs). iiarjournals.orgnih.gov In mammals, two main isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each encoded by a separate gene. iiarjournals.orgnih.gov These enzymes are integral membrane proteins located in the endoplasmic reticulum. ahajournals.orgresearchgate.net
ACATs catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. nih.gov While the primary substrate is cholesterol, ACATs exhibit a degree of substrate promiscuity and can esterify other sterols. iiarjournals.org Studies have shown that ACAT enzymes are present in various tissues, including the liver, intestines, and adrenal glands. ahajournals.orgpnas.org The relative contribution of ACAT1 and ACAT2 to cholesterol esterification can vary between tissues and species. nih.gov For instance, in human liver, ACAT2 is considered the major cholesterol esterifying enzyme. ahajournals.org
Another enzyme capable of esterifying cholesterol is lecithin:cholesterol acyltransferase (LCAT), which is primarily found in plasma and is responsible for the esterification of cholesterol on high-density lipoproteins (HDL). ahajournals.orguniprot.org LCAT plays a crucial role in reverse cholesterol transport. ahajournals.org While its primary substrate is cholesterol, its ability to esterify cholestanol has also been investigated.
Substrate Specificity and Reaction Kinetics of Esterification
The efficiency of cholestanol esterification is dependent on the substrate specificity of the acyltransferases. Studies on rat liver microsomes have shown that acyl-CoA:cholesterol acyltransferase can esterify cholestanol. In one study, cholestanol was esterified at a rate that was 70% of that of cholesterol, indicating it is a reasonably good substrate for the enzyme. nih.gov The same study noted that a 3β-hydroxyl group is a requirement for esterification to occur. nih.gov
The structure of the sterol's side chain also plays a significant role in determining the rate of esterification. nih.gov Research on the substrate specificity of LCAT has also been conducted. One study found that desmosterol (B1670304) was esterified faster than cholesterol, while β-sitosterol was esterified slower. nih.gov
The kinetics of esterification reactions can be influenced by several factors, including substrate concentrations, enzyme concentration, and the presence of activators or inhibitors. mdpi.com For instance, the activity of LCAT is potently activated by apolipoprotein A-I (apoA-I). ahajournals.org The reaction kinetics of ACAT are also complex and can be modeled using various kinetic models, such as the pseudo-homogenous and Eley-Rideal models, to understand the reaction order and rate constants. The rate of hydrolysis of cholesteryl esters, the reverse reaction of esterification, has also been studied, with one study on the anaerobic degradation of cholesteryl palmitate finding that the maximum hydrolysis rate was significantly faster than the subsequent methanogenic reaction rate. nih.gov
Catabolism and Further Biotransformation of this compound
The metabolic processing of this compound begins with the cleavage of its ester bond, liberating free cholestanol, which then enters various catabolic and transformative pathways.
Hydrolysis of this compound to Free Cholestanol
The initial and rate-limiting step in the catabolism of this compound is its hydrolysis to free cholestanol and acetate. This reaction is catalyzed by a class of enzymes known as sterol esterases or, more specifically, cholesteryl ester hydrolases (CEH). These enzymes are widespread across different species and tissues. In mammals, they are found in the pancreas, liver, and macrophages, among other cells. worthington-biochem.commdpi.com
In pancreatic secretions, cholesterol esterase plays a crucial role in the digestion of dietary sterol esters. worthington-biochem.com The enzyme requires bile salts to maintain its stability and protect it from proteolytic degradation in the intestine. worthington-biochem.com Within cells, particularly in macrophages, the hydrolysis of stored cholesteryl esters is a critical process for cholesterol homeostasis and efflux. physiology.orgnih.gov Several enzymes with neutral cholesterol ester hydrolase (nCEH) activity have been identified in non-human macrophages, including hormone-sensitive lipase (B570770) (HSL) and a key enzyme identified as KIAA1363 (also called NCEH1). mdpi.comnih.gov Studies in murine macrophages have shown that NCEH is responsible for a significant portion of nCEH activity. nih.gov Additionally, lysosomal acid lipase (LAL) contributes to the hydrolysis of cholesteryl esters delivered to the cell via lipoproteins. acs.org
Microbial systems also possess robust cholesterol esterase activity. Enzymes from organisms like Pseudomonas fluorescens and various other bacteria can efficiently hydrolyze a range of cholesterol esters, including short-chain esters like the acetate form.
Table 1: Key Enzymes in the Hydrolysis of Sterol Acetates
| Enzyme Name | Common Source(s) (Non-Human) | Cellular Localization | Key Characteristics |
|---|---|---|---|
| Pancreatic Cholesterol Esterase | Porcine Pancreas, Bovine Pancreas | Secreted (Pancreatic Juice) | Catalyzes hydrolysis of dietary sterol esters; requires bile salts for activity. worthington-biochem.com |
| Neutral Cholesterol Ester Hydrolase (NCEH/KIAA1363) | Murine Macrophages, Adrenal Glands | Microsomal | Responsible for a major part of nCEH activity in macrophages. mdpi.comnih.gov |
| Hormone-Sensitive Lipase (HSL) | Murine Macrophages | Cytosolic | Initially thought to be the main nCEH, but HSL-deficient mice retain most nCEH activity. nih.gov |
| Lysosomal Acid Lipase (LAL) | Macrophages | Lysosomes | Hydrolyzes cholesteryl esters from endocytosed lipoproteins. acs.org |
| Microbial Cholesterol Esterase | Pseudomonas sp., Streptomyces sp. | Intracellular or Extracellular | Can be induced by the presence of cholesterol in the growth medium. bibliomed.org |
| Cholesteryl Acetate Hydrolase | Chicken Liver | Microsomal | Distinct from other esterases like α-tocopheryl acetate hydrolase. ias.ac.in |
Pathways for Further Metabolism of Cholestanol
Once hydrolyzed, free cholestanol can be further metabolized through several pathways, depending on the organism and tissue type. As a saturated analog of cholesterol, cholestanol is a substrate for many of the same enzymatic systems that process cholesterol.
Conversion to Bile Acids: In the liver, cholesterol is converted to bile acids to aid in lipid digestion. Cholestanol can enter a similar pathway, leading to the formation of allo-bile acids, which are characterized by the A/B ring cis-fusion typical of cholestanol. This process involves a series of hydroxylations and side-chain oxidation steps. nih.govresearchgate.net
Steroid Hormone Precursor: In steroidogenic tissues like the adrenal cortex, sterols serve as precursors for steroid hormones. Research on bovine adrenal cortex has shown the biotransformation of cholesterol derivatives into compounds like cholestane-3β,5α,6β-triol, indicating active metabolic pathways for cholestane-type structures. researchgate.net While not a primary precursor, it is plausible that cholestanol can be converted to other steroid molecules, such as androsterone (B159326) derivatives. acs.org
Microbial Degradation: Many microorganisms, particularly those from the genus Mycobacterium, can use sterols as their sole source of carbon. bibliomed.orgacs.org These bacteria possess unique enzymatic pathways to degrade both the steroid nucleus and the aliphatic side chain. The degradation of the side chain of cholestanol is expected to proceed via a β-oxidation-like mechanism, analogous to cholesterol catabolism, yielding acetyl-CoA and propionyl-CoA. acs.org The steroid ring system is also systematically broken down, with organisms like Mycobacterium sp. being capable of converting sterols to C19 steroids. bibliomed.org
Intracellular Trafficking and Compartmentalization of this compound
The movement and storage of this compound and its metabolic product, free cholestanol, are tightly regulated processes within the cell, ensuring that the sterol is available where needed while preventing toxic accumulation. The trafficking pathways are largely analogous to those established for cholesterol and its esters. nih.govresearchgate.net
Upon entering the cell, or following its synthesis, this compound is primarily trafficked to and stored within cytoplasmic lipid droplets. physiology.orgnih.gov This represents a dynamic reservoir. The hydrolysis of these stored esters is the initial step for mobilizing the free sterol. nih.gov
From this central storage depot, or after being generated from other sources, free cholestanol can be directed along several distinct routes:
To the Plasma Membrane: A significant portion of a cell's free sterol resides in the plasma membrane, where it modulates fluidity and function. There is continuous movement of sterols between the plasma membrane and intracellular compartments. nih.govnih.gov
To the Endoplasmic Reticulum (ER): Free cholestanol can be transported to the ER for re-esterification by acyl-CoA:cholesterol acyltransferase (ACAT), converting it back into this compound for storage in lipid droplets. This process is part of the "cholesterol ester cycle" that maintains cellular sterol homeostasis. physiology.org
To Mitochondria for Steroidogenesis: In steroidogenic cells, such as those in the rat ovary, free sterols are transported to the inner mitochondrial membrane. nih.govresearchgate.net This is the site of the first and rate-limiting step of steroid hormone synthesis. Studies on rat granulosa cells indicate that newly synthesized or mobilized intracellular cholesterol is preferentially used for steroidogenesis over pre-existing plasma membrane cholesterol, suggesting a "shunt" pathway that directs sterols directly to the mitochondria. nih.gov
To Recycling Endosomes: Rab11-positive recycling endosomes have been identified as cholesterol-rich compartments, indicating their role as a station in the intracellular trafficking of sterols. molbiolcell.org
This compartmentalization ensures that distinct pools of cholestanol are maintained for different cellular functions, from structural roles in membranes to serving as a precursor for bioactive molecules. nih.govnih.gov
Table 2: Intracellular Compartments and their Role in this compound/Cholestanol Trafficking
| Cellular Compartment | Associated Form | Primary Function/Process |
|---|---|---|
| Lipid Droplets | This compound | Primary site for inert storage of the esterified sterol. physiology.orgnih.gov |
| Cytosol | Free Cholestanol | Transit medium; site of action for some cytosolic hydrolases (e.g., HSL). ahajournals.org |
| Endoplasmic Reticulum (ER) | Free Cholestanol | Site of re-esterification back to this compound by ACAT. physiology.org |
| Lysosomes | Free Cholestanol | Generation from lipoprotein-delivered cholestanol esters via LAL. acs.org |
| Mitochondria | Free Cholestanol | Destination for steroid hormone synthesis in steroidogenic cells. nih.govresearchgate.net |
| Plasma Membrane | Free Cholestanol | Structural component; efflux to extracellular acceptors. nih.gov |
| Recycling Endosomes | Free Cholestanol | Intermediate sorting and trafficking station. molbiolcell.org |
Compound Reference Table
| Compound Name |
|---|
| 1-dehydrodiosgenone |
| Acetate |
| Acetyl-CoA |
| Androsterone |
| Androsterone acetate |
| Chenodeoxycholic acid |
| Cholestane-3β,5α,6β-triol |
| Cholestanol |
| This compound |
| Cholestenone |
| Cholesterol |
| Cholesterol acetate |
| Cholesterol stearate |
| Cholic acid |
| Cortisone |
| Dihydrolanosterol |
| Diosgenin |
| Diosgenone |
| Ethyl acetate |
| Geraniol |
| Hydrocortisone |
| Lanosterol |
| Lathosterol (B1674540) |
| Mevalonate |
| Oxysterols |
| Prednisolone |
| Prednisone |
| Pregnenolone |
| Progestins |
| Propionyl-CoA |
| Retinyl acetate |
| Squalene |
| Testosterone |
Molecular and Cellular Roles of Cholestanol Acetate in Biological Models
Cholestanol (B8816890) Acetate (B1210297) as a Component of Cellular Membranes in In Vitro Systems
In experimental model systems like liposomes and artificial bilayers, cholestanol acetate is utilized to investigate the biophysical consequences of sterol integration into membranes. nstchemicals.com Its behavior is largely inferred from the well-documented roles of cholesterol and other sterol esters.
The incorporation of sterols into a phospholipid bilayer modulates its fluidity and organization. nstchemicals.com Cholesterol, a closely related sterol, is known to have a dual effect on membrane fluidity. At high temperatures, its rigid ring structure restricts the movement of phospholipid fatty acid chains, thereby decreasing fluidity. labxchange.org Conversely, at low temperatures, it disrupts the tight packing of these chains, preventing the membrane from becoming a crystal-like gel and thus increasing fluidity. labxchange.org
This compound, as a sterol ester, is expected to influence membrane properties, though its exact effects differ from free cholestanol or cholesterol due to the replacement of the 3β-hydroxyl group with an acetate group. This modification alters the molecule's interaction with the polar head groups of phospholipids. frontiersin.orgplos.org While free cholesterol can form hydrogen bonds with neighboring lipids, the acetate ester cannot, which impacts its orientation and ordering effect within the bilayer. frontiersin.org Studies on phytosterol acetate esters (PAE) in liposomes have shown they can be embedded amorphously and interact with phospholipids, with low doses having a stabilizing effect on the membrane structure. cabidigitallibrary.org
The interactions between sterols and other membrane components are crucial for membrane structure and function. nih.govnih.gov Cholesterol's interactions are primarily driven by its 3β-hydroxyl group, which orients the molecule at the membrane-water interface, and van der Waals forces between its rigid sterane backbone and the fatty acid chains of phospholipids. frontiersin.org It shows a preference for associating with sphingolipids and certain glycerophospholipids, contributing to the formation of ordered membrane domains. nih.gov
This compound's interactions are modified by its acetate group. The absence of the free hydroxyl group prevents the formation of key hydrogen bonds that typically anchor sterols like cholesterol and cholestanol near the polar headgroup region of phospholipids. frontiersin.org This may result in the this compound molecule residing deeper within the hydrophobic core of the membrane. Interactions with membrane proteins, which can be highly specific for cholesterol, would also be altered. Some proteins contain specific cholesterol-binding motifs, such as the CRAC (cholesterol recognition/interaction amino acid consensus) and CARC domains, which rely on interactions with the sterol's hydroxyl group. frontiersin.org The esterification in this compound would likely prevent or alter its binding to such sites.
Influence on Membrane Fluidity and Organization
Participation of this compound in Lipid Homeostasis Regulation in Non-Human Models
In cellular and animal models, the biological effects of this compound are attributed to cholestanol, which is released upon hydrolysis of the acetate ester. These effects are most pronounced in the regulation of cholesterol metabolism.
The SREBP pathway is a primary mechanism for controlling cellular cholesterol homeostasis by regulating the transcription of genes involved in cholesterol synthesis and uptake. stem-art.comnih.gov When cellular sterol levels are low, SREBP is transported from the endoplasmic reticulum to the Golgi, where it is cleaved to release an active transcription factor that enters the nucleus. nih.gov High sterol levels prevent this transport, thus suppressing gene transcription. frontiersin.org
Unlike cholesterol, its 5α-saturated derivative, cholestanol, does not exert this feedback inhibition on cholesterol biosynthesis. nih.gov Studies using cultured cells have shown that while sterols like cholesterol and 25-hydroxycholesterol (B127956) effectively suppress SREBP processing, cholestanol fails to do so. nih.govnih.gov This lack of suppression means that the presence of cholestanol does not turn off the genes for cholesterol synthesis, such as HMG-CoA reductase. nih.gov Therefore, in cell culture experiments, the introduction of this compound would be expected to lead to the intracellular release of cholestanol and a subsequent failure to downregulate the SREBP pathway.
Studies in animal models, particularly rats, have provided detailed insights into the metabolic consequences of cholestanol administration, which serve as a proxy for the effects of this compound. When rats were fed a diet supplemented with 2% cholestanol for two weeks, it led to significant alterations in hepatic lipid metabolism. nih.gov
Key findings from these experimental models include:
Interference with Cholesterol Absorption : Cholestanol is absorbed less efficiently from the intestine than cholesterol and actively interferes with cholesterol's absorption. nih.govmdpi.com
Hepatic Accumulation : Absorbed cholestanol is deposited in the liver, leading to a significant increase in its concentration within the tissue. nih.gov
Upregulation of Cholesterol Synthesis : In stark contrast to cholesterol, which suppresses its own synthesis, dietary cholestanol leads to a marked elevation of hepatic HMG-CoA reductase activity, the rate-limiting enzyme in cholesterol biosynthesis. nih.gov In one study, the activity rose 2.6-fold compared to controls. nih.gov This indicates a failure of the normal feedback inhibition mechanism.
Increased Fecal Steroid Excretion : In diabetic db/db mice, dietary administration of a cholestanol precursor led to significantly increased fecal content of neutral steroids, including cholesterol and cholestanol, indicating reduced lipid absorption. mdpi.com
Bile Acid Synthesis : Cholestanol can be metabolized into allo-bile acids (5α-saturated bile acids), such as allocholic acid and allochenodeoxycholic acid, which are then excreted in the bile. nih.gov
Table 1: Effect of Dietary Cholestanol on Hepatic Parameters in Rats This table summarizes data from a study where rats were fed a control diet or a diet supplemented with 2% cholestanol for 14 days. nih.gov The results highlight cholestanol's failure to suppress cholesterol synthesis.
| Parameter | Control Group | 2% Cholestanol Group | Percentage Change |
| Hepatic Cholestanol (mg/g liver) | 0.05 ± 0.01 | 1.40 ± 0.20 | +2700% |
| Hepatic Cholesterol (mg/g liver) | 2.15 ± 0.15 | 1.86 ± 0.16 | -13.5% |
| HMG-CoA Reductase Activity (pmol/mg/min) | 150.3 ± 40.2 | 397.0 ± 80.5 | +164% |
| Cholesterol 7α-hydroxylase Activity (pmol/mg/min) | 22.4 ± 3.5 | 45.1 ± 7.3 | +101% |
Data are presented as mean ± SD.
Modulation of Sterol Regulatory Element-Binding Protein (SREBP) Pathway in Cell Culture
This compound's Role in Cellular Signaling and Enzyme Function in Experimental Systems
Upon hydrolysis to cholestanol, this compound can influence specific signaling pathways and enzyme activities, often in a manner distinct from cholesterol.
In the context of the Hedgehog (Hh) signaling pathway, cholesterol has been identified as an endogenous ligand that activates the Smoothened (Smo) receptor. nih.gov However, experiments in NIH-3T3 cells demonstrated that cholestanol was inactive and could not activate Smo, indicating a high degree of structural specificity for the sterol activator in this pathway. nih.gov
More recently, cholestanol has been implicated in neurodegenerative processes. A 2023 study found that cholestanol activates the enzyme asparagine endopeptidase (AEP), a protease that cleaves α-synuclein and facilitates its aggregation and pathological spread in mouse models of Parkinson's disease. nih.gov This effect was abolished when AEP was knocked out or inhibited, suggesting a direct link between elevated cholestanol, AEP activity, and α-synuclein pathology. nih.gov
Furthermore, cholestanol serves as a substrate for certain metabolic enzymes. Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway, is capable of hydroxylating not only cholesterol but also its 5α-saturated analog, cholestanol. diva-portal.org This enzymatic conversion is the first step toward the formation of allo-bile acids. nih.gov
Modulation of Receptor Activity (e.g., Nuclear Receptors)
The direct interaction of this compound with nuclear receptors—a critical family of transcription factors that regulate metabolism, development, and homeostasis—is not extensively documented. However, its structural similarity to cholesterol and other sterols, such as oxysterols, suggests a potential for modulatory activity. Oxysterols are known ligands for Liver X Receptors (LXRs), which are central to cholesterol homeostasis. doi.org While this compound itself has not been identified as a direct ligand, its presence could influence the cellular lipid environment, thereby indirectly affecting the function of membrane-associated receptors or the activity of nuclear receptors that sense lipid molecules. doi.orgmpg.de
Nuclear receptors function as ligand-modulated transcription factors. mpg.deuib.no Their activity can be "tuned" by a variety of chemical signals, leading to the regulation of specific gene networks. uib.no For instance, the Farnesoid X Receptor (FXR) is activated by bile acids to suppress cholesterol degradation. mpg.de Given that cholestanol accumulation is a hallmark of certain metabolic disorders, it is plausible that this compound contributes to the altered cellular signaling profile in these conditions, potentially through indirect effects on nuclear receptor pathways that are sensitive to changes in sterol and bile acid pools. Further research is needed to determine if this compound can directly bind to and modulate the activity of nuclear receptors like LXR, FXR, or others involved in lipid sensing. nih.gov
Influence on Enzyme Function in Sterol Metabolism
This compound's primary role in enzyme function is linked to the pathways of sterol esterification and hydrolysis. The formation of this compound from cholestanol is catalyzed by acyl-coenzyme A:cholesterol acyltransferases (ACATs). sigmaaldrich.com There are two main forms of this enzyme: ACAT1, found in many tissues, and ACAT2, located primarily in the liver and intestine where it is involved in packaging cholesterol esters into lipoproteins. sigmaaldrich.comskinident.world The presence and accumulation of this compound are therefore direct results of ACAT activity on its substrate, cholestanol.
Conversely, the breakdown of this compound into free cholestanol and a fatty acid is performed by sterol ester hydrolases, such as neutral cholesterol ester hydrolase (NCEH). skinident.worldnih.gov The balance between ACAT-mediated esterification and hydrolase-mediated cleavage is crucial for maintaining cellular sterol levels. While specific kinetic data on this compound as a direct modulator of these enzymes is scarce, studies on the broader family of cholesteryl esters show that the levels of these esters can influence enzymatic activity. For example, in rat models, an increased need for free hepatic cholesterol leads to a decrease in ACAT activity without a corresponding change in cholesterol ester hydrolase activity. nih.gov In some specific contexts, such as rat testis, certain cholesterol ester hydrolases were found not to hydrolyze cholesteryl acetate at all, suggesting high substrate specificity that may also apply to this compound. nih.gov Microbial cholesterol esterase, however, has been shown to catalyze both the hydrolysis and formation of a range of cholesterol esters, from cholesterol acetate to cholesterol stearate. sigmaaldrich.com
This compound in Animal Models of Lipid Dysregulation and Sterol Accumulation
Distribution and Turnover in Tissues of Model Organisms
In animal models of lipid dysregulation, particularly those mimicking the human genetic disorder cerebrotendinous xanthomatosis (CTX), this compound accumulates alongside cholestanol in various tissues. CTX is caused by mutations in the CYP27A1 gene, which codes for the enzyme sterol 27-hydroxylase, leading to a block in bile acid synthesis and a subsequent build-up of cholestanol. mdpi.comunav.edu
In Cyp27a1 knockout mouse models, cholestanol levels are significantly increased in the plasma, liver, tendons, and brain. nih.gov Female knockout mice show a 12-fold increase in brain cholestanol and a 6-fold increase in tendon cholestanol. nih.gov While studies often measure total cholestanol, this includes the esterified form, this compound, which contributes to the total sterol burden. The accumulation is particularly pronounced in the brain, where the turnover of sterols is very slow, and in xanthomas (lipid-laden nodules) in tendons. nih.govnih.gov The slow turnover of cholesterol and its derivatives in the central nervous system is a well-established phenomenon, contributing to its vulnerability in sterol accumulation disorders. nih.gov Studies using labeled acetate to trace cholesterol synthesis have shown that different tissues exhibit vastly different rates of sterol synthesis and turnover, with the liver and intestine being highly active, while the brain is very slow. nih.govcambridge.orgpsu.edu
The tissue distribution of sterol synthesis and accumulation can vary significantly between species. For instance, in guinea pigs, the liver has a low rate of sterol synthesis compared to the ileum and lung. psu.edu The turnover rate of cholesterol esters also varies by tissue; for example, a study in rats with liver tumors showed that the specific activity of cholesterol in the tumor and the enlarged liver were identical after 330 hours, indicating equilibration between these pools. aacrjournals.org Training has also been shown to affect cholesterol turnover, with trained animals exhibiting a more rapid turnover of liver cholesterol, particularly the ester fraction. umich.edu
Table 1: Relative Tissue Distribution of Cholestanol and its Esters in Cyp27a1 Knockout Mouse Models
| Tissue | Relative Accumulation (Fold-Increase vs. Wild-Type) | Key Findings |
| Brain | ~12-fold | Significant accumulation due to slow turnover and the blood-brain barrier. nih.gov |
| Tendons | ~6-fold | High accumulation, leading to the formation of xanthomas. nih.gov |
| Plasma | ~2.5-fold | Reflects systemic elevation of cholestanol. nih.gov |
| Liver | ~2 to 3-fold | Increased cholestanol levels and increased cholesterol synthesis. nih.gov |
Correlative Studies with Metabolic Phenotypes in Animal Models
A strong correlation exists between the accumulation of cholestanol (including this compound) in tissues and the manifestation of metabolic and pathological phenotypes in animal models. In CTX mouse models, the buildup of these sterols is linked to the neurological and connective tissue symptoms that characterize the disease. unav.edunih.gov
For instance, feeding a cholestanol-rich diet to rats induces apoptosis (programmed cell death) of cerebellar neurons, particularly Purkinje cells, leading to ataxia and tremors—key neurological signs observed in CTX. mdpi.com More recent research has shown that cholestanol can activate the protease asparagine endopeptidase (AEP), which in turn cleaves α-synuclein, promoting its aggregation and spreading in mouse models of Parkinson's disease. nih.gov This finding provides a molecular link between cholestanol accumulation and neurodegenerative phenotypes. nih.gov
Metabolic studies in animal models often use tracers like labeled acetate to monitor lipid synthesis. nih.gov Changes in acetate metabolism can be correlated with different phenotypes. For example, in a dog model, caloric restriction was associated with a metabolic phenotype that included lower levels of acetate and was linked to beneficial aging outcomes. researchgate.net In the tremor rat model of Canavan disease, treatment with glyceryl triacetate improved motor function and myelin lipid content, demonstrating a direct link between acetate metabolism and a neurological phenotype. nih.gov The accumulation of cholestanol in Cyp27a1 knockout mice is also correlated with a significant increase in cholesterol synthesis, as indicated by elevated lathosterol (B1674540) levels in the liver and tendons, suggesting the body is attempting to compensate for the metabolic block. nih.gov These studies collectively highlight that the presence of cholestanol and its derivatives like this compound are not just biomarkers but are active participants in the pathophysiology of metabolic diseases.
Cholestanol Acetate As a Biomarker in Experimental Research Models
Development of Cholestanol (B8816890) Acetate (B1210297) as a Biomarker for Sterol Metabolic Perturbations in In Vitro Systems
In vitro systems, such as cell cultures, provide a controlled environment to study the direct effects of various compounds on cellular processes, including sterol metabolism. The use of cholestanol acetate's precursors and related molecules in these systems helps to elucidate the biochemical pathways involved in its formation and the consequences of its accumulation.
For instance, studies using cell lines like SH-SY5Y and α-syn–HEK293 have been instrumental in understanding the molecular mechanisms underlying the pathological effects of increased cholestanol levels. jci.org In these models, exposure to cholestanol has been shown to induce cellular stress and activate specific signaling pathways. jci.org For example, in SH-SY5Y cells, cholestanol treatment led to a dose-dependent decrease in cell viability and an increase in reactive oxygen species (ROS). jci.org Furthermore, it was observed that cholestanol activates the C/EBPβ/AEP signaling pathway, which is implicated in the aggregation of α-synuclein, a protein central to Parkinson's disease. jci.orgnih.gov
The development of specific inhibitors for enzymes involved in these pathways, such as the AEP inhibitor CP11, allows for further investigation into the role of cholestanol. jci.org Pre-treatment of α-syn–HEK293 cells with CP11 was found to decrease AEP enzymatic activity and attenuate the cholestanol-induced aggregation of α-synuclein. jci.org These in vitro findings highlight the potential of monitoring metabolites like cholestanol and its derivatives to understand perturbations in sterol metabolism at a cellular level.
Table 1: In Vitro Effects of Cholestanol on Cellular Models
| Cell Line | Treatment | Observed Effect | Reference |
| SH-SY5Y | Cholestanol (5, 10, 20, 40 μM) | Dose-dependent decrease in cell viability | jci.org |
| SH-SY5Y | Cholestanol (5 μM) | Increased levels of Reactive Oxygen Species (ROS) | jci.org |
| SH-SY5Y | Cholestanol | Activation of C/EBPβ/AEP signaling pathway | jci.org |
| α-syn–HEK293 | Cholestanol and α-syn preformed fibrils (PFFs) | Increased aggregation of α-synuclein | jci.org |
| α-syn–HEK293 | Pre-treatment with AEP inhibitor CP11 followed by cholestanol and α-syn PFFs | Attenuated aggregation of α-synuclein | jci.org |
Application of this compound as a Research Biomarker in Animal Models
Animal models are crucial for studying the systemic effects of metabolic disturbances and the in vivo relevance of biomarkers identified in vitro. Cholestanol and its derivatives have been investigated in various animal models to understand their role in disease pathogenesis and to evaluate potential therapeutic strategies. nih.govnih.govoup.comnih.gov
Longitudinal Monitoring of this compound Levels in Experimental Interventions
Longitudinal studies in animal models allow researchers to track changes in biomarker levels over time in response to experimental interventions. This is particularly valuable for assessing the pharmacodynamics of a drug and its long-term effects on metabolism.
In a study involving a feline model of Niemann-Pick C1 (NPC1) disease, a neurodegenerative disorder characterized by cholesterol accumulation, researchers conducted longitudinal monitoring of sterol metabolites. nih.govoup.com Young NPC1 cats were treated biweekly with varying doses of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), a compound being investigated for NPC1 treatment. oup.com The ability to repeatedly sample cerebrospinal fluid (CSF) and blood from these animals allowed for the tracking of biomarkers like 24(S)-hydroxycholesterol (24(S)-HC), a cholesterol metabolite, in response to the treatment. nih.govoup.com
Similarly, in a mouse model of Parkinson's disease, the effects of a cholestanol-enriched diet were monitored over six months. nih.gov This long-term study allowed for the observation of progressive behavioral impairments and pathological changes in the brain, which could be correlated with the sustained high levels of cholestanol. nih.gov
Correlation with Disease Progression and Intervention Efficacy in Animal Studies
The levels of cholestanol and its related metabolites have been shown to correlate with disease progression and the effectiveness of interventions in various animal models.
In the Parkinson's disease mouse model, feeding mice a cholestanol-containing diet enhanced the motor impairments induced by α-synuclein preformed fibrils (PFFs). nih.gov This detrimental effect was associated with the activation of the C/EBPβ/AEP pathway and increased fragmentation and aggregation of α-synuclein in the brain. nih.gov Importantly, when an AEP inhibitor was administered, it blunted the cholestanol-induced α-synuclein pathology, demonstrating a direct link between the biomarker (cholestanol), the pathological pathway, and the therapeutic intervention. nih.gov
In the NPC1 cat model, treatment with HP-β-CD led to a dose-dependent increase in plasma 24(S)-HC, indicating that the drug was effectively mobilizing sequestered cholesterol in the central nervous system. nih.govoup.com This provides a peripheral biomarker to monitor the central effects of the treatment. nih.govoup.com Furthermore, in NPC1 mice, treatment with HP-β-CD also led to a reduction in cholestane-3β,5α,6β-triol, another cholesterol-derived biomarker, suggesting a chronic improvement in cholesterol storage. nih.govoup.com
Studies on diet-induced hypercholesterolemia in rats have also utilized sterol levels as biomarkers. researchgate.net A high-cholesterol diet significantly increased total cholesterol and LDL levels. researchgate.net The administration of plant extracts with potential lipid-lowering properties was evaluated by measuring the reduction in these sterol markers. researchgate.net
Table 2: Correlation of Sterol Biomarkers with Disease and Intervention in Animal Models
| Animal Model | Condition/Intervention | Biomarker Change | Associated Outcome | Reference |
| Mouse Model of Parkinson's Disease | Cholestanol-enriched diet | Increased brain cholestanol | Enhanced motor impairments, increased α-synuclein pathology | nih.gov |
| Mouse Model of Parkinson's Disease | Cholestanol diet + AEP inhibitor | Blunted α-synuclein pathology | Amelioration of PD-like symptoms | nih.gov |
| Feline Model of NPC1 Disease | HP-β-CD treatment | Dose-dependent increase in plasma 24(S)-HC | Mobilization of CNS cholesterol | nih.govoup.com |
| Mouse Model of NPC1 Disease | HP-β-CD treatment | Reduction in plasma cholestane-3β,5α,6β-triol | Chronic reduction in cholesterol storage | nih.govoup.com |
| Rat Model of Hypercholesterolemia | High-cholesterol diet | Increased total cholesterol and LDL | Induced hypercholesterolemia | researchgate.net |
Methodological Considerations for Biomarker Discovery and Validation of this compound in Non-Clinical Settings
The discovery and validation of biomarkers like this compound in non-clinical settings require a rigorous and systematic approach to ensure their reliability and translational potential. mdpi.comnih.govnih.govresearchgate.net
A crucial first step is analytical validation , which focuses on the performance characteristics of the assay used to measure the biomarker. mdpi.comnih.gov This includes establishing the assay's accuracy, precision, sensitivity, specificity, and reproducibility. mdpi.comnih.gov For this compound, this would involve developing and validating methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for its accurate quantification in biological samples. nih.gov The use of isotopically labeled internal standards is a common practice to improve the accuracy of quantification. nih.gov
Following analytical validation, clinical (or in this context, non-clinical) validation is necessary to establish a clear link between the biomarker and a specific biological state or outcome. mdpi.com This involves demonstrating that changes in this compound levels correlate with the presence or severity of the metabolic perturbation being studied in experimental models. mdpi.com This requires well-designed studies with appropriate control groups and statistical analysis to confirm the significance of the findings. nih.gov
Standardization of protocols for sample collection, processing, and analysis is critical to minimize variability and ensure the reproducibility of results across different studies and laboratories. mdpi.commeasurement-toolkit.org Factors such as the type of anticoagulant used for blood collection, storage temperature, and exposure to light can affect the stability of sterol compounds and must be carefully controlled. measurement-toolkit.org
The "fit-for-purpose" approach to biomarker method validation is a practical framework where the level of validation is tailored to the intended use of the biomarker data. researchgate.net For an exploratory biomarker in early-stage research, the validation requirements may be less stringent than for a biomarker intended to be a surrogate endpoint in a pivotal non-clinical study. nih.govresearchgate.net
Finally, the entire process of biomarker discovery and validation should be well-documented, including detailed standard operating procedures (SOPs) for all methods. researchgate.net This ensures transparency and allows for the independent verification of the results.
Advanced Research Perspectives and Future Directions in Cholestanol Acetate Studies
Integration of Multi-Omics Data in Cholestanol (B8816890) Acetate (B1210297) Research (e.g., Lipidomics, Metabolomics)
The comprehensive analysis of biological systems through multi-omics approaches offers a powerful lens for understanding the context in which cholestanol acetate exists and functions. While this compound has not been a primary focus of large-scale omics studies to date, the integration of lipidomics, metabolomics, proteomics, and transcriptomics presents a promising frontier.
Future research can leverage these platforms to map the metabolic network surrounding this compound. Untargeted lipidomics and metabolomics can simultaneously quantify this compound along with its precursor (cholestanol), its cholesterol-based analogue (cholesteryl acetate), and other related lipids to understand their relative abundance and flux in various biological states. nih.gov For instance, in conditions where cholestanol is known to accumulate, such as Cerebrotendinous Xanthomatosis (CTX) or potentially Parkinson's disease, multi-omics could reveal correlations between this compound levels and specific cellular pathways. nih.gov
Integrating these datasets can help build predictive models of metabolic function. oup.com For example, combining transcriptomics data for enzymes like acetyl-CoA synthetases (ACSS) or sterol O-acyltransferases (SOAT/ACAT) with metabolomic profiles could clarify the specific enzymatic machinery responsible for the synthesis and hydrolysis of this compound in different tissues. hmdb.canih.gov Studies have successfully used multi-omics to link metabolites like acetate to cardiovascular function and cytokine responses, providing a template for how this compound could be investigated in a broader physiological context. oup.comnih.gov
Table 1: Potential Multi-Omics Approaches in this compound Research
| Omics Platform | Objective | Potential Insights |
| Lipidomics | Quantify this compound and related sterols in various tissues and biofluids. | Determine the distribution and concentration of this compound; identify correlations with other lipid species under physiological and pathological conditions. |
| Metabolomics | Profile small molecule metabolites alongside this compound. | Uncover metabolic pathways influenced by or contributing to this compound levels; identify biomarkers associated with its accumulation. nih.gov |
| Transcriptomics | Analyze gene expression profiles in response to this compound modulation. | Identify genes and regulatory networks involved in this compound metabolism and its downstream biological effects (e.g., SOAT/ACAT, hydrolases). biorxiv.org |
| Proteomics | Quantify protein expression changes. | Identify the specific enzymes and transport proteins that directly interact with or metabolize this compound. biorxiv.org |
Exploration of Unexplored Biological Functions and Mechanisms
The biological functions of this compound remain almost entirely speculative, standing in sharp contrast to the well-documented roles of cholesterol and its esters. Future research must move beyond viewing it as a simple metabolic derivative and explore its potential for unique biological activity.
A primary area of investigation stems from the emerging functions of its parent compound, cholestanol. Recent studies have shown that cholestanol can activate the protease asparagine endopeptidase (AEP), which in turn cleaves α-synuclein, facilitating its aggregation and spreading in models of Parkinson's disease. nih.gov A critical unanswered question is whether this compound shares this activity, or if the presence of the acetate group at the 3-beta position modifies this interaction. The esterification could alter the molecule's ability to integrate into cellular membranes or interact with protein binding pockets, potentially enhancing or inhibiting the effect seen with free cholestanol.
The mechanism of action for related sterol acetates is thought to involve interactions with cellular membranes and enzymes in sterol metabolism, such as HMG-CoA reductase. It is plausible that this compound also modulates membrane fluidity and properties, but the specific effects conferred by its saturated ring structure are unknown. Furthermore, while cholesteryl esters are key components of lipoproteins involved in cholesterol transport, the role of this compound in similar processes has not been explored. hmdb.ca Investigating its incorporation into lipoproteins like HDL and LDL could reveal novel transport and distribution pathways.
Advancements in Synthetic Methodologies for Novel Analogues
Progress in understanding the subcellular localization, dynamics, and protein interactions of this compound is hampered by a lack of sophisticated molecular tools. Advancements in synthetic chemistry provide the means to create novel analogues that can overcome this limitation.
The synthesis of this compound itself is straightforward, typically involving the catalytic hydrogenation of cholesterol followed by acetylation. However, future efforts should focus on creating functionalized analogues for advanced biological studies. Drawing inspiration from work on cholesterol, several strategies could be employed:
Fluorescent Analogues : The synthesis of intrinsically fluorescent sterol probes, which incorporate additional conjugated double bonds, has been achieved for cholesterol. biorxiv.orgacs.org Applying similar dehydrogenation and modification strategies to a this compound backbone could yield probes for live-cell imaging, allowing for real-time tracking of its distribution and trafficking without the need for bulky fluorescent protein tags.
Clickable Analogues : Introducing a minimally disruptive "clickable" functional group, such as an alkyne, onto the this compound structure would enable its covalent labeling with reporter tags (e.g., fluorophores, biotin) post-incorporation into a biological system. This approach has been successfully used to visualize cholesterol distribution and is directly applicable. acs.org
Photo-crosslinking Analogues : To identify binding partners, analogues incorporating photo-activatable cross-linking groups could be synthesized. Upon exposure to UV light, these probes would covalently bind to nearby proteins, which could then be identified using proteomic techniques.
Isotopically Labeled Analogues : Synthesizing this compound with stable isotopes (e.g., ¹³C, ²H) is crucial for metabolic flux analysis and as internal standards for mass spectrometry, enabling precise tracking of its metabolic fate. nih.gov
These synthetic advancements are critical for moving from static quantification to a dynamic understanding of this compound's role in the cell.
Development of High-Throughput Analytical Platforms for this compound
The ability to rapidly and accurately quantify this compound in large sample cohorts is essential for clinical and large-scale biological studies. While dedicated platforms for this compound are not established, methodologies developed for cholesterol and its esters are readily adaptable.
High-throughput quantification is achievable using electrospray ionization tandem mass spectrometry (ESI-MS/MS), often coupled with liquid chromatography (LC-MS) or direct flow injection. nih.govbiorxiv.org A key advantage of analyzing the acetate form of a sterol is that it improves ionization efficiency compared to the free sterol. nih.gov In positive ion mode, cholesteryl esters form ammonium (B1175870) adducts that, upon collision-induced fragmentation, yield a characteristic fragment ion from the sterol core (m/z 369 for cholesterol). nih.gov A similar principle would apply to this compound, allowing for its specific detection using selected reaction monitoring (SRM) or precursor ion scanning.
The development of a robust high-throughput assay would involve:
Optimized Extraction : Using established liquid-liquid or solid-phase extraction methods to efficiently isolate this compound and other lipids from complex biological matrices like plasma or tissue homogenates. nih.gov
Dedicated Internal Standards : The synthesis and use of a stable isotope-labeled version of this compound (e.g., d7-cholestanol acetate) is critical for accurate quantification, correcting for matrix effects and variations in instrument response. nih.gov
Rapid Chromatographic Methods : Utilizing modern LC columns and methods, such as ultra-high-performance liquid chromatography (UHPLC), to achieve rapid separation (run times of a few minutes per sample) from isomeric and isobaric interferences. biorxiv.org
Automated Data Analysis : Implementing software workflows to automatically process raw MS data for peak integration, quantification, and quality control, enabling the analysis of thousands of samples. sigmaaldrich.com
Such a platform would be invaluable for screening clinical populations to understand the links between this compound levels, genetic factors, and disease risk.
Remaining Knowledge Gaps and Open Questions in this compound Biology and Chemistry
Despite its simple structure, our understanding of this compound is fraught with significant knowledge gaps. Answering these open questions is fundamental to defining its relevance in biology and medicine.
Table 2: Key Knowledge Gaps and Open Questions for Future Research
| Domain | Knowledge Gap | Key Questions |
| Biological Function | The specific physiological or pathological roles of this compound are unknown. | Does it have unique signaling functions, or is it merely a storage/transport form of cholestanol? Does it modulate the neurotoxic effects of its parent compound? nih.gov |
| Metabolism | The enzymes that specifically synthesize and hydrolyze this compound in vivo are not definitively identified. | Are the SOAT/ACAT enzymes that esterify cholesterol also responsible for cholestanol esterification? hmdb.ca What specific hydrolases regulate its turnover, and how are they regulated? |
| Transport & Distribution | It is unclear how this compound is transported between tissues and where it is stored. | Is this compound packaged into lipoproteins (HDL, LDL)? hmdb.ca What is its distribution in key organs like the brain, liver, and adrenal glands, especially in diseases of sterol accumulation? |
| Disease Relevance | The contribution of this compound to diseases like CTX and neurodegenerative disorders is unexplored. | In diseases where cholestanol accumulates, what is the relative concentration of this compound? Does it contribute to, or protect from, the cellular pathology? nih.gov |
| Analytical Chemistry | Lack of dedicated chemical probes and validated, widely available analytical standards. | How can we visualize the subcellular dynamics of this compound in living cells? What are its primary protein interactors? |
Addressing these fundamental questions through the advanced research approaches outlined above will be crucial to elevating this compound from a chemical curiosity to a molecule with a defined role in the complex tapestry of human metabolism and disease.
Q & A
Q. What are the established methods for synthesizing and characterizing cholestanol acetate in experimental settings?
this compound is synthesized via acetylation of cholesterol using acetic anhydride or acetyl chloride under controlled conditions. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing acetyl group peaks at δ 2.03 ppm in H-NMR) and mass spectrometry (MS) for molecular weight validation . Gas chromatography-mass spectrometry (GC-MS) is used to assess purity, particularly in lipid mixtures, where retention times and fragmentation patterns differentiate this compound from other sterols . For reproducible synthesis, protocols must specify solvent systems (e.g., benzene-ethyl acetate for TLC separation) and reaction stoichiometry .
Q. How is this compound utilized as a stable analog in membrane fluidity studies?
this compound’s acetyl group enhances stability compared to free cholesterol, making it suitable for long-term membrane dynamics experiments. Researchers incorporate it into lipid bilayers or liposomes and measure effects on membrane rigidity using fluorescence anisotropy (e.g., with DPH probes) or differential scanning calorimetry (DSC). Its role in lipid raft formation can be studied via detergent-resistant membrane fractionation followed by LC-MS analysis .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) with UV detection (205–210 nm) is standard for quantifying this compound in serum or tissues. For complex matrices, tandem MS (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated cholestanol) improves accuracy. GC-MS is preferred for sterol profiling, using derivatization (e.g., silylation) to enhance volatility .
Advanced Research Questions
Q. How does this compound facilitate the study of cholesterol homeostasis in atherosclerosis models?
this compound serves as a tracer in arterial wall studies, where local sterol synthesis and esterification are critical in plaque formation. Researchers incubate human arterial segments with C-labeled acetate to track incorporation into this compound and cholesterol, revealing enzymatic pathways (e.g., sterol 27-hydroxylase activity). Discrepancies between in situ synthesis (e.g., arterial intima) and systemic uptake can be resolved using knockout mouse models or isotopic labeling .
Q. What experimental designs address contradictions in this compound’s role in intracellular transport?
Conflicting reports on this compound’s localization (e.g., endosomes vs. plasma membrane) require cell-type-specific studies. For example, in prostate cancer cells (22RV1), rhenium-tagged this compound (ReTEG-Cholestanol) shows lysosomal accumulation via colocalization with LysoTracker, while its absence in normal cells (PNT1a) suggests trafficking differences. Live-cell imaging paired with organelle-specific markers (e.g., Lamp1 antibodies) clarifies context-dependent transport mechanisms .
Q. How can this compound be optimized for nanoparticle-based drug delivery systems?
Challenges in solubility and biodistribution are addressed by formulating this compound into lipid-polymer hybrid nanoparticles (LPNs). Emulsion-solvent evaporation methods with PLGA cores and this compound-enriched lipid shells improve drug loading. In vivo efficacy is validated using fluorescently tagged nanoparticles and intravital microscopy to track tumor targeting .
Q. What enzymatic pathways convert this compound to bioactive metabolites in plant models?
In Arabidopsis thaliana, microsomal enzyme extracts catalyze this compound conversion to 6-deoxo-28-norcastasterone via C-3 epimerization. Pathway elucidation involves incubating crude extracts with this compound and analyzing intermediates via LC-MS. Discrepancies in metabolite abundance (e.g., low 6-deoxo-28-norCT in wild-type plants) may reflect enzyme isoform specificity .
Methodological Considerations
Q. How should researchers validate this compound’s purity and stability in long-term studies?
Q. What statistical approaches resolve data variability in this compound uptake assays?
Non-prespecified post-hoc analyses (e.g., mixed-effects models) account for batch effects in cell culture studies. For clinical cohorts (e.g., dialysis patients), power calculations based on AURORA/4D study frameworks ensure sufficient sample sizes to detect cardiovascular risk correlations .
Q. How are this compound’s interactions with lipid-binding proteins characterized?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to proteins like NPC1 or SCAP. Mutagenesis studies (e.g., alanine scanning) identify critical residues for this compound recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
